molecular formula C22H22N2O4 B2611547 2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 903207-08-9

2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No. B2611547
CAS RN: 903207-08-9
M. Wt: 378.428
InChI Key: RBWZIAHCBSKPFO-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP is a natural product isolated from the leaves of the plant Desmodium styracifolium, which has been traditionally used in Chinese medicine for the treatment of various ailments. In

Scientific Research Applications

Antibacterial Agents

The compound's derivatives have been investigated for their antibacterial properties. For example, studies on 2,4-diamino-5-benzylpyrimidines and their analogs, including those with structural similarities to our compound of interest, have demonstrated a route to derivatives with potential antibacterial activity. Such compounds are synthesized through condensation reactions involving phenols under specific conditions, indicating their relevance in developing new antibacterial agents (Stuart et al., 1983).

Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives, bearing structural resemblance to the compound , have been tested as aldose reductase inhibitors. These inhibitors show promise in treating diabetic complications, with certain derivatives exhibiting significant inhibitory potency and antioxidant properties. The presence of a phenol or catechol moiety has been crucial for their activity, suggesting the importance of these groups in the pharmacophoric recognition by the enzyme (La Motta et al., 2007).

Antimicrobial Agents

Thieno[3,4-d]pyrimidin-4-one derivatives, incorporating elements structurally similar to our compound, have been synthesized and tested for antimicrobial activity. These compounds have shown promising biological activity against a range of bacteria and fungi, highlighting the potential of such derivatives in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Antifungal Activity

Research on pyrazolo[1,5-a]pyrimidines derivatives has uncovered their antifungal abilities against several phytopathogenic fungi. Derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have demonstrated good antifungal properties, suggesting the utility of these compounds in agricultural and pharmaceutical applications (Zhang et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicate the compound's applicability in pest management. Such derivatives have been synthesized under microwave conditions and tested against specific insects and microorganisms, showcasing their potential in developing new pest control agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14(2)12-28-16-6-7-17(19(25)10-16)22-18(11-23-13-24-22)15-5-8-20(26-3)21(9-15)27-4/h5-11,13,25H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWZIAHCBSKPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

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